"Saccharin N-(2-acetic acid ethyl ester)" chemical properties
"Saccharin N-(2-acetic acid ethyl ester)" chemical properties
An In-depth Technical Guide to the Chemical Properties of Saccharin N-(2-acetic acid ethyl ester)
Executive Summary
This guide provides a comprehensive technical overview of Saccharin N-(2-acetic acid ethyl ester), a key organic compound primarily utilized in the pharmaceutical industry. From the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical and physical properties, spectroscopic signature, and established synthetic and purification protocols. We explore the causality behind its reactivity, focusing on the interplay of its constituent functional groups—the ester, the sulfonamide, and the aromatic ring. The primary application of this compound as "Piroxicam Impurity E," a critical reference standard for analytical method development and quality control in drug manufacturing, is detailed.[1] This guide is intended for researchers, quality control analysts, and drug development professionals seeking a thorough understanding of this molecule's behavior and handling.
Molecular Identity and Physicochemical Properties
Saccharin N-(2-acetic acid ethyl ester) is a derivative of saccharin, the oldest artificial sweetener. Its formal chemical identity and key physical properties are crucial for its application as an analytical standard and for predicting its behavior in various chemical environments.
Nomenclature and Identifiers:
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Systematic IUPAC Name: ethyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate[1][2]
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Common Synonyms: Ethyl 2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, Piroxicam Impurity E[1]
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CAS Number: 24683-20-3[2]
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Molecular Formula: C₁₁H₁₁NO₅S[2]
The core physicochemical data for this compound are summarized in Table 1. It exists as a stable, crystalline solid under standard conditions, a property that makes it well-suited for use as a reference material.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 269.27 g/mol | [1] |
| Appearance | White to Off-White Solid | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 441.4 ± 47.0 °C (Predicted) | [1] |
| Density | 1.442 ± 0.06 g/cm³ (Predicted) | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate |[1] |
Spectroscopic and Structural Characterization
Structural elucidation of Saccharin N-(2-acetic acid ethyl ester) is achieved through a combination of standard spectroscopic techniques. The unique electronic environment of each functional group provides a distinct analytical signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show four distinct sets of signals. The four protons on the aromatic ring of the saccharin moiety would appear as a complex multiplet in the downfield region (typically ~7.8-8.2 ppm). A key diagnostic signal is the singlet for the methylene protons (N-CH₂) situated between the saccharin nitrogen and the ester carbonyl, appearing further downfield due to the influence of two adjacent electron-withdrawing groups. The ethyl ester group gives rise to a characteristic quartet for the methylene protons (O-CH₂) and a triplet for the terminal methyl protons (CH₃) in the upfield region.[1]
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¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. Distinct signals are expected for the carbonyl carbons of the ester and the saccharin imide, the aromatic carbons, and the aliphatic carbons of the ethyl acetate group.[1]
Infrared (IR) Spectroscopy
The IR spectrum is dominated by strong absorption bands characteristic of the molecule's functional groups. The presence of multiple carbonyl and sulfonyl groups leads to a distinctive fingerprint region. Key expected absorption bands are summarized in Table 2.
Table 2: Predicted FT-IR Spectral Assignments
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | 1750 - 1735 |
| C=O (Imide) | Stretch | ~1730 |
| S=O (Sulfonyl) | Asymmetric & Symmetric Stretch | ~1350 and ~1180 |
| C-O (Ester) | Stretch | 1260 - 1050 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C-H (Aliphatic) | Stretch | < 3000 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z = 269).[1] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Common fragmentation pathways for esters include the cleavage of the C-O bond, leading to the loss of the ethoxy radical (•OCH₂CH₃, mass = 45) or the entire ethyl group.[3]
Molecular Structure
The molecule consists of a planar saccharin ring system connected to a flexible ethyl acetate side chain via the nitrogen atom. This linkage dictates the molecule's overall conformation and reactivity.
Figure 1: Molecular Structure.
Synthesis and Purification
The most direct and widely utilized method for preparing Saccharin N-(2-acetic acid ethyl ester) is through the N-alkylation of saccharin sodium salt with ethyl bromoacetate.[1] This process is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.
Synthetic Pathway: Sₙ2 Alkylation
The underlying principle of this synthesis is the high nucleophilicity of the saccharin anion. Deprotonation of saccharin's acidic N-H proton (pKa ≈ 1.6) creates an ambident nucleophile with negative charge density on both the nitrogen and the carbonyl oxygen. In polar aprotic solvents like DMF or DMSO, alkylation occurs preferentially on the nitrogen atom, which is the thermodynamically favored product.[1][4] The saccharin anion attacks the electrophilic methylene carbon of ethyl bromoacetate, displacing the bromide ion and forming the target N-C bond.[1]
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the N-alkylation of saccharin.[1][5]
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve saccharin sodium salt (1.0 eq) in a minimal amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.05 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to 70-80°C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of a polar aprotic solvent is critical as it solvates the sodium cation without hydrogen-bonding to the nucleophilic anion, thereby increasing its reactivity.[6]
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Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The product, being sparingly soluble in water, will precipitate out as a solid.
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Isolation: Collect the crude solid product by vacuum filtration and wash it with cold water to remove residual solvent and salts.
Purification Protocol
The crude product can be purified by one of two primary methods to achieve high purity suitable for a reference standard.
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Recrystallization: This is the most common method. The crude solid is dissolved in a minimum amount of a hot solvent, such as ethanol or methanol. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.[1]
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Column Chromatography: For higher purity or separation from closely related impurities, column chromatography is employed. A silica gel stationary phase is used with a mobile phase of intermediate polarity, such as a mixture of ethyl acetate and hexane. The polarity of the eluent is optimized using TLC to ensure good separation.[1]
Figure 2: Synthesis and Purification Workflow.
Chemical Reactivity and Stability
The chemical behavior of the molecule is governed by the distinct reactivity of its functional groups.[1]
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Ester Hydrolysis: The ethyl ester group is the most reactive site under common laboratory conditions. It is susceptible to hydrolysis under both acidic and basic conditions. Acid-catalyzed hydrolysis yields Saccharin N-(2-acetic acid) and ethanol.[1] This reaction is a potential degradation pathway and is important to consider for long-term storage of the compound in solution.
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Sulfonamide Core Stability: The saccharin ring itself is highly stable. The N-sulfonylcarboxamide linkage is resistant to hydrolysis under typical conditions that would cleave a standard amide. The parent saccharin molecule is noted to be stable in aqueous solutions from pH 3.3 to 8.0, even when heated to 150°C for one hour.[7]
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Redox Behavior: The sulfur atom in the sulfonyl group is in its highest oxidation state (+6) and is not readily oxidized further. The aromatic ring is also generally stable to oxidation due to its aromaticity.[1]
Figure 3: Key Reactive and Stable Sites.
Applications in Pharmaceutical Analysis and Synthesis
The primary and most critical application of Saccharin N-(2-acetic acid ethyl ester) is its role as a qualified pharmaceutical reference standard.[1]
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Impurity Profiling: It is specifically designated as "Piroxicam Impurity E".[1] Piroxicam is a non-steroidal anti-inflammatory drug (NSAID), and during its synthesis, this ester can be formed as a process-related impurity. Regulatory bodies require that all impurities in an active pharmaceutical ingredient (API) be identified, quantified, and controlled. Therefore, a pure sample of this compound is essential for developing and validating analytical methods (e.g., HPLC, GC) to ensure the quality, safety, and efficacy of the final drug product.
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Synthetic Building Block: Beyond its role as an impurity standard, the broader class of saccharin derivatives is of significant interest in medicinal chemistry and organic synthesis. Saccharin-based structures have been explored as organocatalysts and as scaffolds for developing novel therapeutic agents, including antibacterial and anticancer compounds.[1][8]
Hazard and Safety Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this material.
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GHS Hazard Statements:
References
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Experiment 17 NUCLEOPHILIC SUBSTITUTION WITH SACCHARIN - CHEMISTRY. (n.d.). Retrieved January 12, 2026, from [Link]
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Some “sweet” enhancements for the SN2 alkylation of sodium saccharin with iodoethane. (n.d.). American Chemical Society. Retrieved January 12, 2026, from [Link]
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Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 12, 2026, from [Link]
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Hydrolytic Stability of Saccharin. (1956). Journal of the American Pharmaceutical Association (Scientific ed.). Retrieved January 12, 2026, from [Link]
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Saccharin N-(2-acetic acid ethyl ester) | C11H11NO5S | CID 607195 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
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Ammar A. Razzak Mahmood & Sahar B. Al-Juboori. (2020). A Review: Saccharin Discovery, Synthesis, and Applications. Ibn Al-Haitham Journal for Pure and Applied Science, 33(2), 43-56. Retrieved January 12, 2026, from [Link]
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Artificial sugar saccharin and its derivatives: role as a catalyst. (2021). RSC Advances. Retrieved January 12, 2026, from [Link]
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Table of Characteristic IR Absorptions. (n.d.). Retrieved January 12, 2026, from [Link]
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Aoc Lab 2. (n.d.). Scribd. Retrieved January 12, 2026, from [Link]
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Simple, novel, and efficient synthesis of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate via a three-component reaction. (2014). Research on Chemical Intermediates. Retrieved January 12, 2026, from [Link]
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